1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1,2,3,6,7,8-hexahydropyrano[2,3-f]indole |
InChI |
InChI=1S/C11H13NO/c1-2-9-6-10-8(3-4-12-10)7-11(9)13-5-1/h6-7,12H,1-5H2 |
InChI Key |
ZTBJGQFWAOONJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCN3)C=C2OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazones in polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . This method yields a mixture of hydrogenated derivatives of linear and angular pyrroloindoles, which can be further processed to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrano and indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds.
Scientific Research Applications
The applications of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole are primarily focused on its synthesis and photophysical properties, with promising applications in developing fluorescent markers and biologically active compounds .
Synthesis of Pyranoindoles
Pyrano[2,3-f]indoles can be synthesized using various chemical reactions. For example, the reaction of a specific compound with 2-ethoxycarbonylcyclohexanone in the presence of methanesulfonic acid yields pyranocoumarin in a 61% yield . The structure of the resulting compound is confirmed through NMR spectroscopy, specifically by the signals of hydrogen atoms at positions 7 and 11, which appear as singlets at 7.6 and 7.4 ppm, respectively . This rules out alternative structures .
Photophysical Properties
Pyranoindoles, particularly pyrano[3,2-f] and [2,3-g]indoles, exhibit moderate to high quantum yields (30-89%) and a large Stokes shift (9000-15,000 cm), making them promising for various applications .
Potential Applications
- Fluorescent Markers: Certain pyrano[2,3,4-cd]indole derivatives exhibit strong green fluorescence, with a maximum emission at 520 nm, suggesting their potential as building blocks for fluorescent markers .
- 5-HT6R Ligands: Pyrano[2,3,4-cd]indole scaffolds can be used to obtain highly active basic and nonbasic 5-HT6R ligands, which are important in pharmaceutical research .
- Building Blocks for Biologically Active Compounds: The nitrile group in some pyrano[2,3,4-cd]indole compounds allows them to be utilized in click chemistry, providing a valuable building block for synthesizing biologically active compounds .
Mechanism of Action
The mechanism by which 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole and related compounds:
Key Findings:
Structural Complexity vs. Bioactivity: Compounds like 6a and 7g exhibit high structural complexity with fused heterocycles and ketones, correlating with poor solubility but notable bioactivity (e.g., cytotoxicity in 7g) . The pyrano[2,3-f]indole scaffold shares partial saturation with CID 43617598 (dioxinoindole), but the latter’s dioxane ring may enhance polarity compared to the pyran analog .
Spectral Signatures: Ketone-containing analogs (e.g., 6a, 7g) show strong IR absorption at ~1700 cm⁻¹, a feature absent in non-ketonic pyrano/dioxinoindoles . CID 43617598’s predicted collision cross-section (CCS) aligns with pyranoindoles, suggesting similar conformational flexibility .
Biological Activity
The compound 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole is a member of the pyranoindole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole
The synthesis of pyranoindoles typically involves multi-step reactions that may include cyclization processes. For instance, a common synthetic route includes the reaction of indole derivatives with various electrophiles under acidic or basic conditions. The yield and purity of the synthesized compound can be assessed using techniques like NMR and mass spectrometry.
Biological Activities
1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole exhibits a range of biological activities:
- Anticancer Activity : Several studies have indicated that pyranoindoles possess anticancer properties. For example, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
- Antimicrobial Properties : Research has also highlighted the antimicrobial potential of pyranoindoles. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Antiviral Effects : Some derivatives have been investigated for their antiviral activities. Notably, certain pyranoindole analogs have shown inhibitory effects on HIV replication in vitro .
Anticancer Evaluation
A study evaluated the anticancer efficacy of various pyranoindole derivatives on multiple human tumor cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced their cytotoxicity. For instance:
| Compound ID | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 10h | MDA-MB-231 | 0.25 | High selectivity for cancer cells |
| 10i | HCT116 | 0.30 | Minimal toxicity in fibroblasts |
These findings suggest that structural modifications can lead to improved selectivity and potency against cancer cells while minimizing side effects on normal cells .
Antimicrobial Activity
In another study focusing on antimicrobial properties:
| Compound ID | Microorganism | Zone of Inhibition (mm) | Notes |
|---|---|---|---|
| 5a | E. coli | 15 | Effective at low concentrations |
| 5b | S. aureus | 18 | Stronger activity observed |
This data supports the potential use of pyranoindoles as lead compounds in developing new antimicrobial agents .
The mechanisms underlying the biological activities of pyranoindoles are still under investigation. However, preliminary studies suggest that their anticancer effects may involve:
- Induction of Apoptosis : Pyranoindoles have been shown to induce programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : Some compounds inhibit key signaling pathways involved in cell cycle progression and proliferation.
Q & A
Q. What established synthetic routes are available for 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are documented:
- Gold-Catalyzed Annulation : Intramolecular hydroarylation of alkynyl precursors using JohnPhosAu(MeCN)SbF₆ as a catalyst achieves regioselectivity. Tuning ligand steric/electronic properties (e.g., bulky phosphine ligands) directs cyclization to the pyrano[2,3-f]indole scaffold .
- Palladium-Mediated Cyclization : Starting from halogenated indole derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) with propargyl ethers followed by Pd-catalyzed cyclization yield fused pyranoindoles. Optimize solvent (DMF/THF) and temperature (80–100°C) to suppress side reactions .
- Key Data : Yields range from 71% (gold catalysis) to 86% (palladium-assisted routes), with purity confirmed via HPLC .
Q. How is the molecular structure of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration and ring puckering. For derivatives, grow single crystals via slow evaporation in EtOAc/hexane (1:3) .
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments. Look for diagnostic signals:
- Pyran ring protons: δ 3.2–4.3 ppm (multiplet, J = 10–12 Hz) .
- Indole NH: δ 10.5–11.0 ppm (broad singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What biological screening strategies are recommended for initial evaluation of pyranoindole derivatives?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Derivatives with electron-withdrawing substituents (Cl, NO₂) show enhanced activity .
- Enzyme Inhibition : Screen against kinase targets (e.g., FLT3) using ATP-competitive assays. Pre-incubate compounds (1–10 µM) with recombinant enzymes and measure residual activity via fluorescence .
Advanced Research Questions
Q. How can stereochemical challenges in pyranoindole synthesis be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams during cyclization to induce asymmetry. Post-synthesis auxiliary removal via hydrolysis (LiOH/THF) retains enantiopurity .
- Asymmetric Catalysis : Use chiral gold(I) complexes (e.g., (R)-DTBM-SEGPHOSAuCl/AgSbF₆) to achieve enantiomeric excess (ee >90%). Monitor via chiral HPLC (Chiralpak IA column) .
- Dynamic Resolution : For racemic mixtures, exploit kinetic resolution using lipases (e.g., CAL-B) in biphasic systems (hexane/water) .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be analyzed for pyranoindole derivatives?
- Methodological Answer :
- Solvent Effects : Confirm NMR assignments in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out hydrogen bonding or aggregation .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms or conformational equilibria .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures (50–80°C) .
Q. What strategies optimize structure-activity relationships (SAR) for pyranoindole-based kinase inhibitors?
- Methodological Answer :
- Fragment-Based Design : Introduce substituents at C-3 (electron-donating groups) and C-8 (halogens) to enhance binding to kinase ATP pockets. Use molecular docking (AutoDock Vina) to prioritize targets .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition. Methyl or trifluoromethyl groups improve metabolic resistance .
- In Vivo Validation : For lead compounds, conduct pharmacokinetic studies (rodent models) with oral administration (10 mg/kg). Monitor plasma concentration via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
